molecular formula C4H3ClN2O B156340 4-Chloropyridazin-3-ol CAS No. 1677-79-8

4-Chloropyridazin-3-ol

Cat. No. B156340
CAS RN: 1677-79-8
M. Wt: 130.53 g/mol
InChI Key: UYWAYTBDMJFIQT-UHFFFAOYSA-N
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Description

4-Chloropyridazin-3-ol (4-CP) is a synthetic organic compound derived from pyridazine, a heterocyclic aromatic compound. It is a colorless, water-soluble, crystalline solid with a molecular weight of 166.6 g/mol, and is used in various scientific research applications. 4-CP is an important intermediate in the synthesis of various organic compounds and has been used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis of Novel Derivatives

  • 4-Chloropyridazin-3-ol serves as a precursor in the synthesis of indolylpyridazinone derivatives with anticipated antibacterial activity, demonstrating its utility in developing new antibacterial agents (Abubshait, 2007).
  • The compound is also used in creating new heterocyclic compounds with potential antimicrobial and antifungal activities, showcasing its versatility in pharmaceutical chemistry (Sayed et al., 2003).

Corrosion Inhibition

  • Pyridazine derivatives, including those related to this compound, are investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial application in extending the life of metal structures (Mashuga et al., 2017).

Anticancer Potential

  • Derivatives of this compound have been evaluated for their in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, indicating their potential as leads in anticancer drug development (Mamta et al., 2019).

Molecular Interaction Studies

  • Experimental and theoretical studies on the interaction of pyridazine derivatives with mild steel surfaces in corrosive media provide insights into their protective mechanisms, suggesting applications in materials science and engineering (Olasunkanmi et al., 2018).

Structural and Medicinal Chemistry

  • The synthesis and structural analysis of chloropyridazin-3(2H)-ones and their reactions provide a foundation for designing novel compounds with desired pharmacological properties, emphasizing the role of this compound derivatives in medicinal chemistry and drug design (Sallam et al., 2021).

Safety and Hazards

The safety information available indicates that 4-Chloropyridazin-3-ol has several hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWAYTBDMJFIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592020
Record name 4-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1677-79-8
Record name 4-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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